molecular formula C11H15NO2 B8696713 6-(3-Methyl-butyl)-nicotinic acid

6-(3-Methyl-butyl)-nicotinic acid

Cat. No.: B8696713
M. Wt: 193.24 g/mol
InChI Key: PREAIZHTONUPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methyl-butyl)-nicotinic acid is a nicotinic acid derivative with a branched alkyl substituent at the 6-position of the pyridine ring. Its IUPAC name is 6-(3-methylbutyl)pyridine-3-carboxylic acid, and its molecular formula is C₁₁H₁₅NO₂ (derived from nicotinic acid [C₆H₅NO₂] + 3-methylbutyl group [C₅H₁₀]). The compound has a CAS Registry Number of 1011476-46-2 and an InChIKey of PREAIZHTONUPKH-UHFFFAOYSA-N . Limited direct research on this compound is available, but its structural analogs provide insights into its properties and applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-(3-methylbutyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-8(2)3-5-10-6-4-9(7-12-10)11(13)14/h4,6-8H,3,5H2,1-2H3,(H,13,14)

InChI Key

PREAIZHTONUPKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinic acid derivatives are widely studied for pharmaceutical and agrochemical applications. Below is a detailed comparison of 6-(3-methyl-butyl)-nicotinic acid with structurally related compounds:

Table 1: Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 3-Methylbutyl C₁₁H₁₅NO₂ 193.24 1011476-46-2 High lipophilicity; potential intermediate in drug synthesis
6-Methylnicotinic acid Methyl C₇H₇NO₂ 137.14 3222-47-7 Pharmaceutical intermediate; crystalline powder
6-(Trifluoromethyl)nicotinic acid Trifluoromethyl C₇H₄F₃NO₂ 191.11 231291-22-8 Key intermediate in agrochemicals; electron-withdrawing substituent enhances stability
6-(Methylthio)nicotinic acid Methylthio C₇H₇NO₂S 169.20 74470-25-0 Improved metabolic stability; used in enzyme inhibition studies
6-(2-Methylphenyl)nicotinic acid 2-Methylphenyl C₁₃H₁₁NO₂ 213.23 685108-07-0 Aromatic substituent enhances π-π interactions; explored in kinase inhibitors
6-(3-Methoxyphenyl)nicotinic acid 3-Methoxyphenyl C₁₃H₁₁NO₃ 229.23 887976-16-1 Methoxy group increases solubility; precursor for vasodilators

Key Comparative Insights

Lipophilicity and Bioavailability :

  • The 3-methylbutyl group in this compound increases lipophilicity compared to smaller substituents (e.g., methyl in 6-methylnicotinic acid). This property may enhance blood-brain barrier penetration, making it relevant for CNS-targeting drugs .
  • In contrast, 6-(trifluoromethyl)nicotinic acid balances lipophilicity with electronic effects, favoring agrochemical applications due to resistance to enzymatic degradation .

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce the pKa of the carboxylic acid, increasing acidity. This impacts binding to metalloenzymes or metal-organic frameworks .
  • Electron-donating groups (e.g., methoxy in 6-(3-methoxyphenyl)nicotinic acid) enhance solubility in polar solvents, critical for oral drug formulations .

Applications :

  • 6-Methylnicotinic acid is a versatile intermediate in synthesizing antihypertensive agents due to its simplicity and stability .
  • 6-(Methylthio)nicotinic acid is studied in bacterial fermentation pathways, particularly in nicotinic acid hydroxylase systems .

Safety and Handling: Limited safety data exist for this compound, but analogs like 6-(2-methoxyphenyl)nicotinic acid (boiling point: 382.4°C) suggest standard precautions for nicotinic acid derivatives: avoid inhalation and use PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.